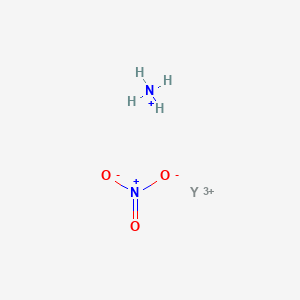
Diammonium yttrium pentanitrate
Beschreibung
Diammonium yttrium pentanitrate (CAS: 15552-06-4) is an inorganic ammonium salt with the formula $ \text{(NH}4\text{)}2\text{Y(NO}3\text{)}5 $, corresponding to the molecular formula $ \text{YH}8\text{N}7\text{O}_{15} $. It belongs to a class of rare-earth-based ammonium nitrate complexes, characterized by a central yttrium ion coordinated by five nitrate anions and two ammonium cations. Regulatory listings under REACH Annex XVII indicate restrictions on its use in "general manufactured articles" due to environmental or safety concerns .
Eigenschaften
CAS-Nummer |
15552-06-4 |
|---|---|
Molekularformel |
H8N7O15Y |
Molekulargewicht |
435.00727 |
Synonyme |
diammonium yttrium pentanitrate |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of diammonium yttrium pentanitrate typically involves the reaction of yttrium salts with ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
Diammonium yttrium pentanitrate undergoes several types of chemical reactions, including:
Oxidation: The nitrate groups can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of yttrium oxides or other reduced yttrium species.
Substitution: The nitrate groups can be substituted by other anions in the presence of suitable reagents.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diammonium yttrium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of yttrium-based materials, such as yttrium oxides and yttrium-containing catalysts.
Biology: Yttrium compounds are explored for their potential use in biological imaging and as contrast agents in medical imaging techniques.
Medicine: Yttrium isotopes are used in radiotherapy for cancer treatment and in positron emission tomography (PET) imaging.
Industry: Yttrium-based materials are used in the production of high-performance ceramics, superconductors, and lasers
Wirkmechanismus
The mechanism of action of diammonium yttrium pentanitrate involves the release of nitrate ions, which can participate in various biochemical and chemical processes. The yttrium ion can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Data Table: Key Properties of Diammonium Rare-Earth Pentanitrates
Molecular and Structural Analysis
- Molecular Weight : Varies significantly with the rare-earth element. For example, dysprosium (atomic weight ~162.5) contributes to a higher molecular weight (508.60 g/mol) compared to yttrium (~434.02 g/mol) .
- Structural Features: Diammonium dysprosium pentanitrate has a topological polar surface area of 316 Ų and a complexity value of 18.8, reflecting its intricate coordination geometry . Similar compounds likely exhibit comparable structural parameters, with minor variations due to ionic radii differences.
Regulatory Status
Most diammonium rare-earth pentanitrates, including yttrium, dysprosium, samarium, and lanthanum derivatives, are restricted under REACH Annex XVII for use in general manufactured articles . This suggests shared concerns about environmental persistence or toxicity. Diammonium cerium pentanitrate (CAS: 15318-60-2) is notably absent from these restrictions, possibly due to differing chemical behavior or lower risk assessment priority .
Solubility and Stability
Limited solubility data are available, but lanthanum diammonium pentanitrate (CAS: 13566-21-7) has been studied in mixed nitrate systems, showing solubility dependencies on counter-ions like sodium nitrate . Solubility trends across the series may correlate with the rare-earth ion’s hydration enthalpy and ionic radius.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


